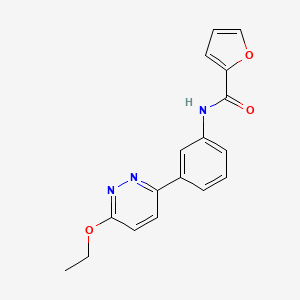

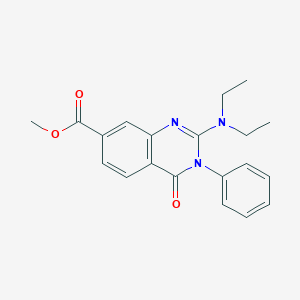

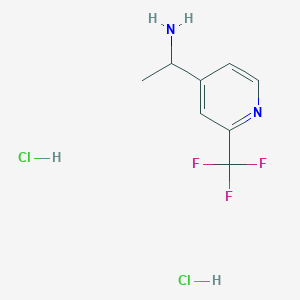

N-(3-(6-ethoxypyridazin-3-yl)phenyl)furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogues has been demonstrated through a reaction involving furan-2-carbonyl chloride and 4-bromoaniline, followed by Suzuki-Miyaura cross-coupling. The process yields high purity compounds, indicating a lack of side reactions and byproducts . Similarly, the synthesis of various N-(substituted phenyl)furan-2-carboxamide derivatives has been reported, showcasing a novel rearrangement of furancarboxylic acids to furanone amides . These methodologies provide a foundation for the synthesis of N-(3-(6-ethoxypyridazin-3-yl)phenyl)furan-2-carboxamide, suggesting that similar synthetic routes could be employed with appropriate substitutions on the phenyl ring and the use of 6-ethoxypyridazine as a starting material.

Molecular Structure Analysis

The molecular structures of the synthesized furan-2-carboxamide derivatives have been confirmed using spectral data such as 1H NMR and mass spectrometry . These analytical techniques are crucial for verifying the identity and purity of the compounds. For this compound, similar analytical methods would be employed to ascertain the molecular structure and to ensure that the desired product has been synthesized without any unintended isomers or byproducts.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of furan-2-carboxamide derivatives typically involve the formation of amide bonds and the introduction of various substituents through cross-coupling reactions . The reactivity of these compounds can be further explored through their interactions with other chemicals, such as in the formation of Schiff bases or azetidinone derivatives, as seen in the synthesis of 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides . These reactions are indicative of the versatility of furan-2-carboxamide derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-carboxamide derivatives are influenced by the substituents attached to the furan ring and the amide nitrogen. These properties can affect the solubility, stability, and reactivity of the compounds. The high yields and purity obtained in the synthesis of these derivatives suggest that they have favorable properties for isolation and purification . Additionally, the antimicrobial and antioxidant activities of some derivatives indicate that the physical and chemical properties of these compounds confer biologically relevant activities .

科学的研究の応用

Synthesis and Biological Activities

Synthesis Techniques : The development of novel synthetic routes for furan-2-carboxamide derivatives demonstrates their significance in organic chemistry. For example, the synthesis of functionalized N-(4-bromophenyl)furan-2-carboxamides via Suzuki-Miyaura cross-coupling showcases the utility of these compounds in creating biologically active molecules with potential anti-bacterial activities against drug-resistant strains (A. Siddiqa et al., 2022). This highlights the role of furan-2-carboxamide derivatives in addressing challenges in antibiotic resistance.

Biological Activities : The exploration of the biological activities of furan-2-carboxamide derivatives reveals their potential in pharmacology. For instance, compounds related to furan-2-carboxamide have shown significant anti-bacterial, anti-fungal, and anti-plasmodial activities. Such studies emphasize the versatility of these compounds in drug discovery and development, particularly in combating infectious diseases and exploring new treatments for malaria (Theresa Hermann et al., 2021).

Potential Applications in Material Science

- Dye-Sensitized Solar Cells (DSSCs) : Research on phenothiazine derivatives with furan as a conjugated linker, used in dye-sensitized solar cells, indicates the potential of furan derivatives in improving the efficiency of solar energy conversion. This suggests that furan-2-carboxamide derivatives could be explored for their applications in energy conversion and storage technologies (Se Hun Kim et al., 2011).

特性

IUPAC Name |

N-[3-(6-ethoxypyridazin-3-yl)phenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-2-22-16-9-8-14(19-20-16)12-5-3-6-13(11-12)18-17(21)15-7-4-10-23-15/h3-11H,2H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVFUZSKFLVWFQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101329694 |

Source

|

| Record name | N-[3-(6-ethoxypyridazin-3-yl)phenyl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101329694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID51089583 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

899746-85-1 |

Source

|

| Record name | N-[3-(6-ethoxypyridazin-3-yl)phenyl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101329694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methylbenzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2531525.png)

![N-[(2-Chloro-5-hydroxyphenyl)methyl]but-2-ynamide](/img/structure/B2531528.png)

![(2-chloro-6-fluorophenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2531534.png)

![4-bromo-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-carboxamide](/img/structure/B2531536.png)

![5-amino-N-(2,5-dimethylphenyl)-1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2531542.png)

![N-(4-(4-chlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2531547.png)